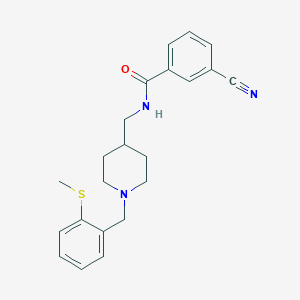

3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Description

The compound 3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a piperidine core modified with a 2-(methylthio)benzyl group at the 1-position and a cyano-substituted benzamide moiety at the 3-position.

Properties

IUPAC Name |

3-cyano-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-27-21-8-3-2-6-20(21)16-25-11-9-17(10-12-25)15-24-22(26)19-7-4-5-18(13-19)14-23/h2-8,13,17H,9-12,15-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCRZEOOIJWXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Methylthio Benzyl Group: This step involves the alkylation of the piperidine ring with 2-(methylthio)benzyl chloride under basic conditions.

Formation of the Benzamide Moiety: The benzamide group is introduced by reacting the piperidine derivative with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

Chemical Biology: It can be used as a probe to study the function of specific proteins or pathways in cells.

Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano group can form hydrogen bonds with target proteins, while the piperidine ring and benzamide moiety can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzamide Core

(a) Trifluoromethyl vs. Cyano Substituents

- N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1286710-42-6, Mol. Wt. 422.5) replaces the cyano group with a trifluoromethyl (-CF₃) group at the 2-position of the benzamide .

(b) Positional Isomerism of Cyano Groups

- 4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034307-88-3, Mol. Wt. 343.5) shifts the cyano group to the 4-position of the benzamide and replaces the 2-(methylthio)benzyl with a tetrahydrothiopyran group . Positional isomerism (3- vs. 4-cyano) may affect steric interactions with target proteins.

Modifications to the Piperidine Substituents

(a) Thiophene-Cyclopropyl vs. Benzyl Groups

- 3-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide (CAS 2415631-52-4) replaces the 2-(methylthio)benzyl-piperidine with a thiophene-cyclopropyl group . Impact: The cyclopropyl ring introduces steric constraints, while the thiophene heterocycle may enhance π-π stacking interactions.

(b) Isoxazole Carboxamide vs. Benzamide Core

- 5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (Mol. Wt. 385.5) replaces the benzamide with an isoxazole-carboxamide core .

Functional Group Additions

(a) Sulfonamide vs. Benzamide Linkages

- N-propyl-3-(pyridine-3-sulfonamido)benzamide (Mol. Wt. 319.39) replaces the piperidine-benzyl group with a pyridine-sulfonamide chain .

- Impact : Sulfonamide groups enhance acidity and hydrogen-bonding capacity, which may improve target engagement in hydrophilic binding pockets but reduce bioavailability.

Key Data Table: Structural and Physicochemical Comparisons

Biological Activity

3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, backed by diverse research findings and data.

Chemical Structure and Synthesis

The compound features a cyano group, a benzamide moiety, and a piperidine ring with a methylthio-benzyl substituent. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Achieved through hydrogenation of pyridine or cyclization of appropriate precursors.

- Introduction of the Methylthio Benzyl Group : Alkylation of the piperidine ring with 2-(methylthio)benzyl chloride under basic conditions.

- Formation of the Benzamide Moiety : Reaction with 3-cyanobenzoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets, such as receptors or enzymes. The cyano group can form hydrogen bonds with target proteins, while the piperidine and benzamide moieties interact with hydrophobic pockets, modulating protein activity and leading to various biological effects.

Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects, including:

- CNS Activity : Potential as a lead compound for drugs targeting central nervous system disorders.

- Antitumor Properties : Preliminary studies suggest it may exhibit antitumor effects, possibly through inhibition of specific kinases involved in cancer progression .

- Antimicrobial Activity : The compound shows promise in inhibiting microbial growth, although detailed studies are still required to elucidate its full spectrum of activity .

Table 1: Summary of Biological Activities

Table 2: Synthetic Pathway Overview

| Step | Description |

|---|---|

| Piperidine Ring Formation | Hydrogenation or cyclization methods |

| Methylthio Benzyl Group Introduction | Alkylation using 2-(methylthio)benzyl chloride |

| Benzamide Moiety Formation | Reaction with 3-cyanobenzoyl chloride |

Case Studies

- Antitumor Study : A study evaluated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism involved interference with kinase signaling pathways critical for tumor survival .

- Antimicrobial Evaluation : Another investigation focused on its activity against M. tuberculosis, revealing moderate inhibitory effects, suggesting potential as a new therapeutic agent in tuberculosis treatment .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on:

- Multi-step reaction design : Prioritize sequential coupling of the benzamide core with substituted piperidine intermediates. For example, coupling reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) can enhance nucleophilic substitution efficiency .

- Catalyst screening : Use transition-metal catalysts (e.g., Pd-based) for aromatic cross-coupling steps, as demonstrated in similar benzamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while dichloromethane aids in purification .

- Purification techniques : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for final product isolation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. For example, δ 7.74 ppm (aromatic protons) and δ 3.85–3.71 ppm (piperidine CH₂) are critical markers .

- Mass Spectrometry (ESI-MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks at m/z 488.6 for related compounds) .

- Infrared Spectroscopy (IR) : Detect functional groups like cyano (C≡N stretch at ~2200 cm⁻¹) and methylthio (C-S stretch at ~650 cm⁻¹) .

- HPLC : Assess purity (>99% via reverse-phase C18 columns) and monitor degradation under stress conditions .

Q. How can researchers identify the primary biological targets of this compound during early-stage pharmacological studies?

Methodological Answer:

- Kinase profiling : Screen against kinase panels (e.g., PI3K/AKT pathway kinases) using fluorescence-based assays to measure IC₅₀ values .

- Pull-down assays : Immobilize the compound on resin and incubate with cell lysates to capture binding proteins, followed by LC-MS/MS identification .

- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to enzymes like JAK3 or MMP-3, leveraging structural analogs .

Advanced Research Questions

Q. How should researchers address contradictions in enzyme inhibition data between different assay formats?

Methodological Answer:

- Assay standardization : Compare results across fluorescence polarization (FP), radiometric, and calorimetric (ITC) formats. For example, FP may yield lower IC₅₀ due to signal interference, while radiometric assays provide direct substrate conversion data .

- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as variations can alter enzyme conformation and inhibitor binding .

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay consistency across platforms .

Q. What strategies are recommended for resolving discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life, Cₘₐₓ, and bioavailability in rodent models. Poor solubility (logP >3) may limit absorption, necessitating prodrug derivatization .

- Metabolite identification : Use LC-HRMS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the methylthio group) that reduce activity in vivo .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs versus plasma .

Q. What experimental approaches can elucidate the structural determinants of target selectivity versus off-target interactions?

Methodological Answer:

- Alanine scanning mutagenesis : Modify key residues in the target enzyme’s active site (e.g., catalytic lysine or aspartate) to assess binding dependency .

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable analog of the compound to map off-target interactions in native proteomes .

- Crystallography : Solve co-crystal structures with the target enzyme (e.g., PIM1 kinase) and compare with off-target proteins to identify selectivity filters .

Q. How can resistance mechanisms against this compound be systematically investigated in microbial systems?

Methodological Answer:

- Serial passage assays : Expose bacteria (e.g., S. aureus) to sublethal doses over 20 generations and sequence evolved strains to identify mutations in target enzymes (e.g., acps-pptase) .

- CRISPR interference : Knock down putative resistance genes (e.g., efflux pumps) to assess their role in reducing intracellular compound concentration .

- Proteomic profiling : Compare protein expression in resistant vs. wild-type strains via 2D-DIGE to uncover upregulated detoxification pathways .

Q. What formulation strategies can overcome bioavailability limitations caused by the compound’s physicochemical properties?

Methodological Answer:

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance solubility and prolong circulation time, as demonstrated for hydrophobic benzamides .

- Salt formation : Convert the free base to a hydrochloride salt (e.g., 2-Methoxy-N-(piperidin-4-yl)benzamide HCl) to improve aqueous solubility .

- Co-solvent systems : Develop injectable formulations with PEG-300 and ethanol (20:80 v/v) to maintain stability during administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.